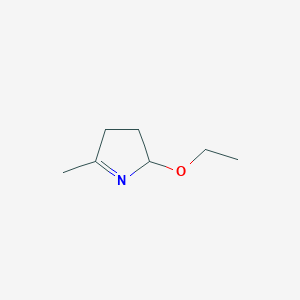

2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62069-46-9 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-ethoxy-5-methyl-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C7H13NO/c1-3-9-7-5-4-6(2)8-7/h7H,3-5H2,1-2H3 |

InChI Key |

GTFKOPIRLZOPKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCC(=N1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 5 Methyl 3,4 Dihydro 2h Pyrrole and Analogues

Cyclization Reactions for the Construction of 3,4-Dihydro-2H-Pyrrole Scaffolds

The formation of the 3,4-dihydro-2H-pyrrole ring is often achieved through cyclization reactions, which can be broadly categorized as intramolecular or intermolecular processes. These strategies provide powerful means to assemble the core structure from acyclic precursors.

Intramolecular Cyclization Approaches, Including Aminoaldehydes and Aminoketones

Intramolecular cyclization is a cornerstone in the synthesis of N-heterocycles. The cyclization of aminoaldehydes or aminoketones, which are key intermediates, represents an elegant pathway to dihydropyrroles. nih.gov These intermediates can be generated through various means, including the dehydrogenation of amino alcohols or via reductive pathways starting from precursors like nitro compounds. nih.gov The general principle involves the nucleophilic attack of the amino group onto the carbonyl carbon, followed by dehydration to form the cyclic imine, which is the 3,4-dihydro-2H-pyrrole core. This method's efficiency often relies on the strategic generation of the requisite amino-carbonyl precursor. For instance, the reduction of a γ-nitro ketone can lead to the in situ formation of a γ-amino ketone, which then spontaneously cyclizes. nih.gov

Intermolecular Cycloaddition Strategies, Including Dipolar Cycloaddition

Intermolecular cycloadditions, particularly 1,3-dipolar cycloadditions, offer a powerful and convergent approach to constructing five-membered heterocyclic rings. wikipedia.org This type of reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form the cyclic product. wikipedia.org In the context of dihydropyrrole synthesis, azomethine ylides are commonly employed as the 1,3-dipole. The reaction of an azomethine ylide with an alkene dipolarophile can directly furnish a pyrrolidine (B122466) ring, which can be a precursor to the desired 3,4-dihydro-2H-pyrrole. wikipedia.org The versatility of this method allows for the introduction of various substituents onto the pyrrole (B145914) ring by choosing appropriately substituted dipoles and dipolarophiles. These reactions can be promoted thermally or photochemically and are known for their high degree of stereoselectivity. wikipedia.org

Precursor-Based Synthetic Routes to Ethoxy- and Methyl-Substituted Dihydro-Pyrroles

The synthesis of specifically substituted dihydropyrroles often relies on routes that begin with functionalized precursors designed to incorporate the desired substituents from the outset.

Utilization of α-Iminoesters and α-Iminonitriles as Anionic Synthons

α-Iminoesters and α-iminonitriles are versatile precursors in heterocyclic synthesis. beilstein-journals.orgmdpi.com α-(Alkylideneamino)nitriles, in particular, can serve as pronucleophiles. beilstein-journals.org When deprotonated, the resulting anion can engage in reactions that lead to ring formation. If the structure contains a conjugated double bond, the anion of an α-(alkylideneamino)nitrile can undergo an electrocyclic ring closure. beilstein-journals.org This process, followed by reprotonation, yields 3,4-dihydro-2H-pyrrole-2-carbonitriles, which are valuable intermediates that can be further elaborated to introduce diversity into the final structure. beilstein-journals.org

Reactions Involving Enones and Aminoacetonitrile (B1212223)

A practical two-step method for synthesizing substituted pyrroles proceeds through a dihydropyrrole intermediate formed from the reaction of enones with aminoacetonitrile. beilstein-journals.orgnih.gov The initial step is a cyclocondensation reaction that furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles. beilstein-journals.orgresearchgate.net This transformation is believed to occur via a 6π-electrocyclic ring closure of a pentadienyl anion intermediate. nih.gov The resulting cyanopyrroline intermediates are stable and can be isolated. They serve as precursors to fully aromatic pyrroles through subsequent reactions like microwave-induced dehydrocyanation or oxidation. beilstein-journals.orgnih.gov

| Enone Precursor (R1, R2) | Product | Yield (%) | Reference |

|---|---|---|---|

| R1=Ph, R2=H | 5-Phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 72 | beilstein-journals.org |

| R1=4-MeC6H4, R2=H | 5-(p-Tolyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile | 78 | beilstein-journals.org |

| R1=4-MeOC6H4, R2=H | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile | 85 | beilstein-journals.org |

| R1=4-ClC6H4, R2=H | 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile | 68 | beilstein-journals.org |

| R1=Ph, R2=Ph | 4,5-Diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 81 | beilstein-journals.org |

Hydrogenative Cyclization of Nitro Ketones

A highly effective and increasingly popular method for synthesizing 3,4-dihydro-2H-pyrroles is the hydrogenative cyclization of γ-nitro ketones. nih.govresearchgate.net This reaction provides a direct route to the desired heterocyclic system from readily available starting materials. nih.gov The γ-nitro ketones themselves are easily assembled from three components: a ketone, an aldehyde, and a nitroalkane, through sequential aldol (B89426) condensation and Michael addition reactions. nih.govresearchgate.net

The key step is the catalytic hydrogenation of the nitro group to an amine, which is immediately followed by intramolecular cyclization with the ketone and subsequent dehydration. nih.gov A significant advantage of this reductive approach is the ability to use highly active, selective, and reusable nickel catalysts, often supported on materials like silica (B1680970) (Ni/SiO2). nih.govthieme-connect.com This catalytic system is efficient in hydrogenating aliphatic nitro compounds while tolerating the ketone functional group, which is crucial for the success of the cyclization. nih.gov The methodology has a broad substrate scope, allowing for the synthesis of a wide array of substituted 3,4-dihydro-2H-pyrroles with good to excellent yields. nih.govresearchgate.net

| Substituents (R1, R2, R3) | Product | Yield (%) | Reference |

|---|---|---|---|

| R1=Ph, R2=H, R3=Ph | 2,5-Diphenyl-3,4-dihydro-2H-pyrrole | 96 (GC Yield) | thieme-connect.com |

| R1=4-MeC6H4, R2=H, R3=Ph | 5-Phenyl-2-(p-tolyl)-3,4-dihydro-2H-pyrrole | 89 | thieme-connect.com |

| R1=4-ClC6H4, R2=H, R3=Ph | 2-(4-Chlorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole | 80 | thieme-connect.com |

| R1=Ph, R2=H, R3=4-MeC6H4 | 2-Phenyl-5-(p-tolyl)-3,4-dihydro-2H-pyrrole | 87 | thieme-connect.com |

| R1=Ph, R2=H, R3=4-FC6H4 | 5-(4-Fluorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole | 86 | thieme-connect.com |

| R1=Ph, R2=Me, R3=Ph | 3-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyrrole | 84 | thieme-connect.com |

Synthesis via 2-Pyrrolidinone (B116388) Analogues

The transformation of 2-pyrrolidinone derivatives serves as a foundational route to access 2-alkoxy-3,4-dihydro-2H-pyrroles. This pathway typically involves the activation of the lactam (a cyclic amide) carbonyl group, followed by the introduction of an alkoxy group. For instance, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are derivatives of 2-pyrrolidinone, are important building blocks that can be further modified. beilstein-journals.org These compounds can be synthesized through eco-friendly multicomponent reactions involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate. beilstein-journals.org The presence of functional groups at various positions on the pyrrolidinone ring allows for subsequent chemical transformations to yield a library of derivatives. beilstein-journals.org

One common strategy involves the O-alkylation of the 2-pyrrolidinone tautomer, the 2-hydroxypyrrole, or activation of the lactam carbonyl with reagents like Meerwein's salt (triethyloxonium tetrafluoroborate) to form an intermediate imino ether salt. This is then followed by nucleophilic attack by an alcohol. Subsequent steps to introduce the 5-methyl group and achieve the desired oxidation state would complete the synthesis.

Stereoselective and Enantioselective Syntheses of Chiral Dihydro-Pyrrole Derivatives

The development of methods to produce highly functionalized chiral 3-pyrrolines is of significant importance due to their prevalence in bioactive molecules. nih.gov Asymmetric dearomatization of pyrroles is an attractive strategy for accessing highly functionalized chiral pyrrolines. sciengine.com

Recent advances have focused on transition-metal-catalyzed asymmetric reactions. For example, a Palladium-catalyzed intermolecular asymmetric allylic dearomatization of polysubstituted pyrroles has been developed to access poly-substituted 2H-pyrroles containing a chiral quaternary carbon center with high enantiomeric excess (up to 97% ee). sciengine.com Another approach involves a Nickel(II)/Fc-i-PrPHOX catalytic system that facilitates a redox-neutral, highly stereoselective process to yield 2,3,4-trisubstituted 3-pyrrolines with enantioselectivity up to 99%. nih.gov

Organocatalysis also presents a powerful tool for enantioselective synthesis. A BINOL-phosphoric acid catalyzed [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes provides a direct route to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantio- and diastereoselectivity. nih.gov These methods, while not directly yielding 2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole, establish foundational principles for controlling stereochemistry in the synthesis of related dihydropyrrole cores.

Catalytic Approaches in the Synthesis of 3,4-Dihydro-2H-Pyrroles

Catalysis, particularly using earth-abundant transition metals, has become central to the synthesis of N-heterocyclic compounds, offering efficient and sustainable routes. nih.govnih.gov

Cobalt-based catalysts have been utilized in the synthesis of heterocyclic compounds, including precursors to pyrroles. For instance, a Cobalt(II)-catalyzed method has been developed for the synthesis of γ-diketones (1,4-dicarbonyl compounds) from aryl alkenes. acs.org These γ-diketones are versatile precursors that can be readily converted into substituted pyrroles through condensation reactions with amines, such as aniline (B41778) or benzylamine, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). acs.org This two-step sequence, involving cobalt-catalyzed diketone formation followed by cyclization, represents a viable, though indirect, strategy for accessing the core structure of substituted pyrroles.

Nickel catalysis is particularly effective for the synthesis of 3,4-dihydro-2H-pyrroles through hydrogenative cyclization. researchgate.net A highly active, selective, and reusable nickel catalyst supported on silica (Ni/SiO2) has been developed for this transformation. thieme-connect.com The process involves the hydrogenation and subsequent cyclization of γ-nitro ketones. nih.govnih.gov These γ-nitro ketone precursors are readily accessible via a three-component reaction between a ketone, an aldehyde, and a nitroalkane. researchgate.net

This nickel-catalyzed reaction demonstrates a broad substrate scope, successfully producing numerous 3,4-dihydro-2H-pyrroles in good to excellent yields (up to 96%). thieme-connect.comresearchgate.net The catalyst is robust and can be recovered and reused multiple times without a significant loss of activity. thieme-connect.com The reaction is typically carried out under hydrogen pressure (20 bar) at elevated temperatures (120 °C) in a solvent like acetonitrile (B52724) (MeCN). researchgate.net

Table 1: Nickel-Catalyzed Synthesis of 3,4-Dihydro-2H-Pyrrole Derivatives Reaction Conditions: 0.2 mmol nitro ketone, 4 mol% Ni/SiO2, 20 bar H2, MeCN, 120 °C, 5–20 h. thieme-connect.com

| R1 | R2 | R3 | Yield |

| Phenyl | H | Phenyl | 96% (GC) |

| 4-Me-Phenyl | H | Phenyl | 89% |

| 4-Cl-Phenyl | H | Phenyl | 80% |

| 4-OH-Phenyl | H | Phenyl | 95% |

| Phenyl | H | 4-Me-Phenyl | 87% |

| Phenyl | H | 4-F-Phenyl | 86% |

| Phenyl | H | 4-OMe-Phenyl | 86% |

| Phenyl | Me | Phenyl | 84% (dr=50:50) |

Exploration of Novel and Efficient Reaction Conditions for this compound Synthesis

The search for novel and efficient reaction conditions is driven by the need for milder, faster, and more economical synthetic routes. The cyclocondensation of enones with aminoacetonitrile provides 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net These intermediates can then be converted to the corresponding 2,4-disubstituted pyrroles via microwave-induced dehydrocyanation. researchgate.net While this method leads to pyrroles rather than dihydropyrroles, the dihydro-intermediate is a key part of the reaction sequence.

Another innovative approach involves the denitrogenative annulation of vinyl azides with aryl acetaldehydes, catalyzed by copper or nickel, to afford polysubstituted pyrroles under mild and neutral conditions. organic-chemistry.org Furthermore, transition metal-catalyzed reactions of dienyl azides using catalysts like Zinc Iodide (ZnI2) or Rhodium complexes provide an efficient and mild pathway to synthesize a range of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org These modern catalytic methods highlight a trend towards operational simplicity and functional group tolerance in the synthesis of pyrrolic structures.

Elucidation of Reaction Mechanisms and Transformational Pathways of 3,4 Dihydro 2h Pyrrole Derivatives

Mechanistic Studies of Formation Reactions of 2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole Type Structures

The formation of this compound and its analogs can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired substitution pattern. One of the most common and mechanistically insightful methods involves the O-alkylation of the corresponding γ-lactam, 5-methyl-2-pyrrolidinone.

This transformation is typically accomplished using a powerful ethylating agent, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃O⁺BF₄⁻), also known as Meerwein's reagent. wikipedia.org The reaction proceeds through the following mechanistic steps:

Activation of the Lactam Carbonyl: The oxygen atom of the lactam carbonyl group acts as a nucleophile, attacking the electrophilic ethyl group of the triethyloxonium cation.

Formation of a Lactim Ether Salt: This initial O-alkylation results in the formation of a highly reactive O-ethyl-γ-lactim ether tetrafluoroborate salt. This intermediate possesses a positively charged oxygen atom, rendering the C2 carbon highly electrophilic.

Deprotonation and Formation of the Imino Ether: A weak base, often the solvent or another lactam molecule, abstracts a proton from the nitrogen atom, leading to the neutralization of the positive charge and the formation of the stable this compound.

An alternative pathway for the synthesis of the 3,4-dihydro-2H-pyrrole core involves the hydrogenative cyclization of γ-nitro ketones. nih.govresearchgate.net This method is particularly useful for creating a variety of substituted pyrrolines. organic-chemistry.orgchem-station.com For the synthesis of a 5-methyl derivative, the process would start from a 5-nitro-2-hexanone. The mechanism involves:

Reduction of the Nitro Group: The nitro group is catalytically hydrogenated to an amino group.

Intramolecular Cyclization: The newly formed primary amine then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group, forming a cyclic hemiaminal intermediate.

Dehydration: Subsequent dehydration of the hemiaminal yields the endocyclic C=N double bond of the 3,4-dihydro-2H-pyrrole ring. To obtain the 2-ethoxy derivative, a subsequent etherification step would be necessary.

The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, represents another potential, though less common, route to 2-alkoxy-3,4-dihydro-2H-pyrroles. wikipedia.orgnih.govorganic-chemistry.orgchem-station.com This would typically involve a γ-hydroxynitrile as the starting material.

Reactivity Profiles and Chemical Transformations of the 3,4-Dihydro-2H-Pyrrole Moiety

The reactivity of this compound is dictated by the interplay of its key functional groups: the endocyclic imine (with its inherent iminium character upon protonation), the ethoxy substituent at the C2 position, and the methyl group at the C5 position.

The endocyclic C=N bond of the 3,4-dihydro-2H-pyrrole ring is susceptible to both reduction and addition reactions. Under acidic conditions, the nitrogen atom can be protonated, forming an iminium ion. This enhances the electrophilicity of the C2 and C5 carbons, making them susceptible to nucleophilic attack.

Reduction: The imine functionality can be readily reduced to the corresponding amine, yielding a substituted pyrrolidine (B122466). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. acs.orgresearchgate.netrsc.org The reduction with NaBH₄ proceeds via the transfer of a hydride ion to the C5 carbon of the protonated imine (iminium ion), followed by protonation of the resulting nitrogen anion upon workup.

Addition of Nucleophiles: Carbon nucleophiles, such as Grignard reagents and organolithium compounds, can add to the C5 position of the iminium ion, leading to the formation of 2-substituted pyrrolidines with a new carbon-carbon bond. researchgate.netmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org For example, the reaction with methylmagnesium bromide would be expected to yield 2-ethoxy-2,5-dimethylpyrrolidine.

The ethoxy group at the C2 position is a key functional handle that can be involved in several transformations. As part of a cyclic imino ether, this group can be displaced by various nucleophiles, particularly after activation of the ring.

Hydrolysis: Acid-catalyzed hydrolysis of the 2-ethoxy group regenerates the corresponding γ-lactam, 5-methyl-2-pyrrolidinone. This reaction proceeds via protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 carbon, and subsequent elimination of ethanol.

Reaction with Amines: The ethoxy group can be displaced by primary and secondary amines to form 2-amino-3,4-dihydro-2H-pyrroles or the corresponding amidines, depending on the reaction conditions and the nature of the amine.

The methyl group at the C5 position is generally less reactive than the other functional groups in the molecule. However, under certain conditions, it can undergo reactions typical of alkyl groups adjacent to a double bond.

Radical Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, could potentially introduce a halogen atom at the C5-methyl group, forming a 5-(halomethyl)-2-ethoxy-3,4-dihydro-2H-pyrrole. This derivative would be a valuable intermediate for further functionalization.

Deprotonation and Alkylation: Strong bases could potentially deprotonate the C5-methyl group, forming a carbanion that could then be trapped by an electrophile, such as an alkyl halide. However, the acidity of these protons is relatively low, and competing reactions at other sites might occur.

Derivatization Strategies and Functional Group Interconversions for this compound Analogues

The versatile reactivity of this compound allows for a wide range of derivatization strategies and functional group interconversions, leading to a diverse array of substituted pyrrolidines and other heterocyclic systems.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. H⁺ 2. NaBH₄ | 2-Ethoxy-5-methylpyrrolidine | Reduction |

| This compound | 1. H⁺ 2. CH₃MgBr 3. H₂O | 2-Ethoxy-2,5-dimethylpyrrolidine | Grignard Addition |

| This compound | H₃O⁺ | 5-Methyl-2-pyrrolidinone | Hydrolysis |

| This compound | NBS, AIBN | 5-(Bromomethyl)-2-ethoxy-3,4-dihydro-2H-pyrrole | Radical Halogenation |

Ring Transformations to Other Heterocyclic Systems (e.g., Pyrroles, Pyrrolidines)

One of the most valuable applications of 3,4-dihydro-2H-pyrrole derivatives is their use as precursors for other important heterocyclic systems, notably pyrroles and pyrrolidines. organic-chemistry.orgacs.orgnih.gov

Synthesis of Pyrroles: this compound can be converted to 2-methylpyrrole through a two-step process. First, introduction of a suitable leaving group at the C3 or C4 position, followed by an elimination reaction, can generate a 2,3- or 2,5-dihydro-2H-pyrrole intermediate. Subsequent oxidation of this intermediate would lead to the aromatic pyrrole (B145914) ring. rsc.org Alternatively, certain cycloaddition-elimination sequences can also lead to the formation of substituted pyrroles.

Synthesis of Pyrrolidines: As previously discussed, the reduction of the endocyclic imine bond is a straightforward and high-yielding method for the synthesis of substituted pyrrolidines. acs.org This transformation is highly valuable as the pyrrolidine motif is a common core structure in many natural products and pharmaceuticals. nih.gov The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the existing stereocenters in the molecule.

| Precursor | Target Heterocycle | Key Transformation(s) |

| This compound | 2-Methylpyrrole | Introduction of unsaturation and Oxidation |

| This compound | 2-Ethoxy-5-methylpyrrolidine | Reduction of the C=N bond |

| This compound | 2-Ethoxy-2,5-dimethylpyrrolidine | Addition of a methyl nucleophile |

Theoretical and Computational Investigations of Reaction Pathways

Theoretical and computational chemistry provide powerful tools to elucidate reaction mechanisms, understand reactivity, and predict the selectivity of chemical transformations. For derivatives of 3,4-dihydro-2H-pyrrole, these methods can offer insights into their electronic structure, the transition states of their reactions, and the thermodynamic and kinetic factors governing product formation.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of a molecule like "this compound," DFT studies could provide valuable data on its reactivity and the selectivity of its reactions.

Potential Areas of Investigation with DFT:

| Parameter Investigated | Potential Insights for this compound |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's nucleophilic and electrophilic sites, respectively. This could predict how it might react with various reagents. |

| Electrostatic Potential Maps | These maps would visualize the charge distribution across the molecule, highlighting electron-rich areas prone to electrophilic attack and electron-poor areas susceptible to nucleophilic attack. |

| Transition State Geometries and Energies | For a proposed reaction, DFT could be used to calculate the structure and energy of the transition state. This information is crucial for determining the activation energy and, consequently, the reaction rate. |

| Reaction Energy Profiles | By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This would help in determining whether a reaction is thermodynamically favorable and what the rate-determining step is. |

| Selectivity (Regio- and Stereoselectivity) | In reactions where multiple products are possible, DFT can be used to compare the activation energies of the different pathways. The pathway with the lower activation energy is expected to be the major one, thus predicting the selectivity. |

No specific DFT studies for "this compound" were found in the available literature.

Curtin-Hammett Analysis in Pyrroline (B1223166) Chemical Transformations

The Curtin-Hammett principle is a concept in chemical kinetics that applies to reactions where two or more isomers are in rapid equilibrium, and each isomer can react to form a different product. wikipedia.org The principle states that the ratio of the products is not determined by the relative populations of the ground-state isomers but by the difference in the free energies of the transition states leading to each product. wikipedia.org

For a molecule like "this compound," which may exist in different conformations or as tautomers in rapid equilibrium, a Curtin-Hammett scenario could be relevant in explaining the product distribution of its reactions. A theoretical study of the nitrosation chemistry of pyrroline and related compounds has utilized a Curtin-Hammett analysis to understand the reaction pathways. nih.gov

Hypothetical Application to this compound:

If "this compound" existed as two rapidly interconverting conformers, A and B, and conformer A reacts to form product P1 while conformer B reacts to form product P2, the Curtin-Hammett principle would apply.

Key Conditions for Curtin-Hammett Principle:

| Condition | Relevance |

| Rapid Interconversion | The rate of interconversion between the isomers must be much faster than the rates of the reactions leading to the products. |

| Irreversible Product Formation | The formation of the products must be irreversible. |

No specific applications of the Curtin-Hammett principle to the chemical transformations of "this compound" have been reported in the scientific literature.

Computational Modeling of Tautomerism in Related Pyrrolinone Systems

Tautomerism, the interconversion of structural isomers (tautomers), is a crucial concept in understanding the reactivity and biological activity of many heterocyclic compounds. Pyrrolinone systems, which are structurally related to oxidized forms of pyrrolines, can exhibit various forms of tautomerism, such as keto-enol or imine-enamine tautomerism.

Computational modeling, often employing methods like DFT, is a powerful tool to study the thermodynamics and kinetics of tautomeric equilibria. These studies can determine the relative stabilities of different tautomers and the energy barriers for their interconversion.

Typical Computational Approaches to Tautomerism:

| Computational Method | Information Obtained |

| Geometry Optimization | The equilibrium geometries of all possible tautomers are calculated. |

| Frequency Calculations | These calculations confirm that the optimized structures are true energy minima and provide thermodynamic data such as free energies. |

| Transition State Searching | The transition state for the interconversion between tautomers is located, and its structure and energy are determined. |

| Solvent Effects | The influence of different solvents on the tautomeric equilibrium can be modeled using implicit or explicit solvent models. |

While computational modeling of tautomerism is a common practice for many heterocyclic systems, no studies specifically focused on pyrrolinone systems directly related to the tautomerism of "this compound" could be identified.

Structure Activity Relationship Studies Sar in 3,4 Dihydro 2h Pyrrole Analogues Focus on Chemical Design Principles

Influence of Substituent Variation on Chemical Properties and Synthetic Outcomes

The presence of an ethoxy group at the C2 position, as in our target compound, is expected to introduce significant electronic effects. The oxygen atom of the ethoxy group can donate electron density to the imine double bond through resonance, potentially increasing the nucleophilicity of the nitrogen atom and influencing the regioselectivity of reactions. Conversely, the inductive effect of the electronegative oxygen atom can also play a role. The interplay of these electronic factors can affect the stability of the dihydropyrrole ring and its susceptibility to electrophilic or nucleophilic attack.

A methyl group at the C5 position, being an electron-donating group, can further modulate the electronic properties of the ring. It can enhance the stability of the imine moiety and influence the reactivity of the adjacent C=N bond. In synthetic procedures, the methyl group can also exert steric hindrance, directing incoming reagents to the less hindered face of the molecule.

Aryl groups, when incorporated as substituents, introduce a range of electronic and steric effects depending on the nature and position of their own substituents. An electron-withdrawing aryl group can decrease the electron density of the dihydropyrrole ring, making it more susceptible to nucleophilic attack. Conversely, an electron-donating aryl group would enhance the ring's nucleophilicity. The bulky nature of aryl groups can also be a critical factor in controlling the stereochemical outcome of synthetic transformations.

The synthetic outcomes are a direct consequence of these substituent effects. For instance, in multicomponent reactions for the synthesis of substituted 3,4-dihydro-2H-pyrroles, the choice of starting materials bearing these different substituents can significantly alter reaction rates and yields. nih.govresearchgate.netresearchgate.netnih.gov The electronic nature of the substituents on the precursors, such as aldehydes, ketones, and nitroalkanes, dictates the feasibility and efficiency of the cyclization process. nih.govresearchgate.netresearchgate.netnih.gov

Table 1: Predicted Influence of Substituents on the Chemical Properties of 3,4-Dihydro-2H-Pyrrole Analogues

| Substituent | Position | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Reactivity |

| Ethoxy | C2 | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | Modulates nucleophilicity of nitrogen, influences regioselectivity |

| Methyl | C5 | Electron-donating | Moderate | Stabilizes imine, directs steric approach of reagents |

| Aryl (electron-withdrawing) | C2 or C5 | Electron-withdrawing | High | Increases susceptibility to nucleophilic attack |

| Aryl (electron-donating) | C2 or C5 | Electron-donating | High | Increases ring nucleophilicity |

Chirality and Stereochemical Aspects in Dihydro-Pyrrole Derivatives and Their Synthesis

The presence of a stereocenter, for instance at the C2 position bearing the ethoxy group and a hydrogen atom in 2-ethoxy-3,4-dihydro-2H-pyrrole, introduces chirality into the molecule. The synthesis of such chiral dihydro-pyrrole derivatives with high stereoselectivity is a significant challenge and a key focus in modern organic synthesis.

Stereoselective synthetic methods are employed to control the three-dimensional arrangement of atoms in the final product. These methods often involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. For example, the ring-expansion of monocyclopropanated pyrroles has been developed as a stereoselective route to highly functionalized tetrahydropyridine (B1245486) derivatives, a strategy that could potentially be adapted for dihydropyrroles. nih.gov The stereochemical outcome of such reactions is often dictated by the facial selectivity of the key bond-forming steps, which can be influenced by the steric and electronic nature of the substituents already present on the reacting molecules.

In the context of 2-ethoxy-5-methyl-3,4-dihydro-2H-pyrrole, a stereoselective synthesis would aim to produce a single enantiomer or diastereomer. This could be achieved, for example, through an asymmetric cyclization reaction where the stereochemistry is controlled by a chiral catalyst. The relative stereochemistry between the C2-ethoxy and C5-methyl groups would also be a critical aspect to control, leading to either cis or trans diastereomers, each potentially exhibiting different chemical and biological properties.

Conformational Analysis and its Impact on Chemical Reactivity and Selectivity

The 3,4-dihydro-2H-pyrrole ring is not planar and can adopt various conformations. The study of these conformations, known as conformational analysis, is crucial for understanding the molecule's reactivity and selectivity. The five-membered ring of dihydropyrrole can exist in envelope or twist conformations, and the preferred conformation is dictated by the nature and position of the substituents, which aim to minimize steric strain and other unfavorable interactions.

For a molecule like this compound, the substituents at C2 and C5 will significantly influence the conformational landscape. The ethoxy group at C2 and the methyl group at C5 can occupy either pseudo-axial or pseudo-equatorial positions in the puckered ring. The relative stability of these conformers will depend on the steric interactions between the substituents and the rest of the ring. Generally, bulkier substituents prefer to occupy the pseudo-equatorial position to minimize steric clashes, particularly 1,3-diaxial-like interactions. libretexts.orglibretexts.org

The preferred conformation of the dihydropyrrole derivative has a direct impact on its chemical reactivity. The accessibility of the lone pair of electrons on the nitrogen atom and the trajectory of approach for incoming reagents are determined by the molecule's three-dimensional shape. For instance, in a reaction involving an electrophile, the attack might preferentially occur from the less hindered face of the ring, a selectivity that is governed by the conformational equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of such molecules in solution, providing insights into the dynamic behavior of the ring system. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues in 2 Ethoxy 5 Methyl 3,4 Dihydro 2h Pyrrole Chemistry

Development of Green Chemistry Approaches for Pyrroline (B1223166) Synthesis

The principles of green chemistry are increasingly integral to modern organic synthesis. Future research should prioritize the development of environmentally benign methods for the synthesis of 2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole and its analogs. This involves moving away from hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

Key areas for exploration include:

Catalytic Systems: Investigating novel catalysts, particularly those based on earth-abundant and non-toxic metals, to replace stoichiometric reagents.

Alternative Solvents: Exploring the use of greener solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of atom economy. Multicomponent reactions (MCRs) are particularly promising in this regard as they can construct complex molecules like pyrrole (B145914) derivatives in a single step from three or more starting materials. bohrium.comrsc.org

| Green Chemistry Approach | Potential Advantage for Pyrroline Synthesis |

| Use of heterogeneous catalysts | Easier separation and recycling, reducing waste. |

| Microwave-assisted synthesis | Reduced reaction times and energy consumption. |

| Synthesis in aqueous media | Elimination of hazardous organic solvents. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. The integration of pyrroline synthesis with flow chemistry platforms is a promising avenue for future research.

This could involve:

Continuous-Flow Reactors: Designing and optimizing continuous-flow systems for the synthesis of this compound. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time.

Automated Synthesis: Developing automated platforms that can rapidly synthesize and screen libraries of dihydropyrrole derivatives for various applications. This high-throughput approach could accelerate the discovery of new compounds with desired properties. Classical methodologies for pyrrole synthesis, such as the Hantzsch and Paal-Knorr syntheses, have been successfully adapted to flow conditions. uc.pt

Advanced Spectroscopic Techniques for in situ Mechanistic Elucidation

A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The application of advanced spectroscopic techniques for the in situ monitoring of reactions leading to dihydropyrroles can provide invaluable mechanistic insights.

Future research could employ:

Rapid-Scan Spectroscopy: Techniques such as rapid-scan FT-IR and UV-Vis spectroscopy can be used to identify and characterize transient intermediates.

In situ NMR Spectroscopy: This powerful tool allows for the real-time tracking of reactant consumption and product formation, providing detailed kinetic and structural information.

Mass Spectrometry: Techniques like reaction monitoring by mass spectrometry can help in identifying intermediates and byproducts, shedding light on complex reaction pathways.

Exploration of Novel Cascade Reactions and Multicomponent Reactions for Dihydro-Pyrrole Construction

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions (MCRs) offer elegant and efficient pathways to complex molecular architectures. semanticscholar.org The development of novel cascade and multicomponent strategies for the construction of the 3,4-dihydro-2H-pyrrole core is a fertile area for future research.

Potential avenues include:

Designing Novel MCRs: Devising new MCRs that specifically target the synthesis of 2,5-disubstituted dihydropyrroles from simple and readily available starting materials. orientjchem.orgresearchgate.net

Catalyst-Controlled Cascade Reactions: Developing catalytic systems that can initiate and control complex cascade sequences to afford highly functionalized dihydropyrroles with high stereoselectivity.

Domino Reactions: Exploring domino reactions that combine multiple bond-forming events in a single pot, leading to a rapid increase in molecular complexity.

Investigation of Catalytic Asymmetric Transformations Beyond Existing Methods

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While catalytic asymmetric methods for the synthesis of some heterocyclic compounds are well-established, there is significant scope for the development of novel asymmetric transformations for 3,4-dihydro-2H-pyrroles.

Future research should focus on:

Enantioselective Cyclization Reactions: Developing new chiral catalysts for the enantioselective cyclization of acyclic precursors to form the dihydropyrrole ring.

Asymmetric C-H Functionalization: Exploring the direct asymmetric functionalization of pre-existing dihydropyrrole rings to introduce new stereocenters.

Novel Chiral Ligands: Designing and synthesizing novel chiral ligands for metal-catalyzed asymmetric reactions to achieve high levels of enantioselectivity.

Q & A

Q. What synthetic methodologies are effective for preparing 2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole, and how are yields optimized?

A one-pot method involving the reaction of methylenesulfones (e.g., 2-fluorophenylsulfones) with homologues of 5-methoxy-3,4-dihydro-2H-pyrrole has been reported. Key steps include nucleophilic aromatic substitution and cyclization, yielding 25% under optimized conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for sulfone to lactim) and temperature control (typically 80–100°C). Characterization via LC/MS (e.g., [M + H]+ analysis) confirms product identity .

Q. How are physicochemical properties (e.g., boiling point, density) of this compound determined experimentally?

Properties such as boiling point (244.7°C at 760 mmHg) and density (1.12 g/cm³) are determined using standard techniques: differential scanning calorimetry (DSC) for phase transitions and gas chromatography–mass spectrometry (GC-MS) for volatility. Refractive index (1.611) is measured via refractometry .

Q. What spectroscopic methods are critical for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) is essential:

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (ethoxy CH₃), δ 3.4–3.6 ppm (pyrrolidine CH₂), and δ 5.2 ppm (substituted methyl group).

- ¹³C NMR : Signals for the ethoxy group (δ 60–70 ppm) and pyrrolidine carbons (δ 25–35 ppm).

- LC/MS : Molecular ion [M + H]+ at m/z 142.2 (calculated) vs. observed 142.5 .

Advanced Research Questions

Q. How can E/Z isomerism in intermediates derived from this compound be controlled during synthesis?

Isomer control requires steric and electronic modulation. For example, using bulky substituents on sulfones (e.g., 2-fluorophenyl groups) reduces rotational freedom, favoring the E-isomer. Solvent polarity (e.g., DMF vs. THF) and temperature (low temps favor kinetic products) also influence isomer ratios. NMR coupling constants (e.g., J = 12–16 Hz for trans isomers) aid in differentiation .

Q. How do substituent effects (e.g., electron-withdrawing/donating groups) impact cyclization efficiency in related pyrrolo-benzothiazine syntheses?

Electron-withdrawing groups (e.g., -F on sulfones) enhance electrophilicity, accelerating nucleophilic aromatic substitution. Substituents on the pyrrolidine ring (e.g., methyl vs. methoxy) alter ring strain and nucleophilicity. Computational studies (DFT) predict activation energies for transition states, guiding substituent selection .

Q. What strategies resolve contradictions in reported yields for one-pot syntheses of heterocycles using this compound?

Discrepancies (e.g., 25% vs. higher yields in similar systems) arise from differences in reagent purity, solvent drying, or reaction scale. Systematic screening via design of experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent ratio). Reproducibility is validated using independent characterization (e.g., HRMS, X-ray crystallography) .

Q. How can computational modeling (e.g., DFT) predict reaction pathways involving this compound?

Density functional theory (DFT) calculates Gibbs free energy profiles for proposed mechanisms. For example, modeling the nucleophilic attack of pyrrolidine on sulfones reveals transition-state geometries and charge distribution. Solvent effects are incorporated via implicit models (e.g., PCM). Results guide experimental prioritization of pathways with lower activation barriers .

Methodological Best Practices

- Safety : Use fume hoods and personal protective equipment (PPE) due to flammability (flash point: 71°C) and skin/eye irritation risks .

- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and confirm purity via HPLC (>95%).

- Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to isolate variables causing yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.